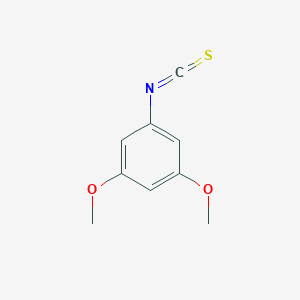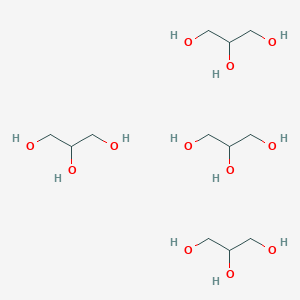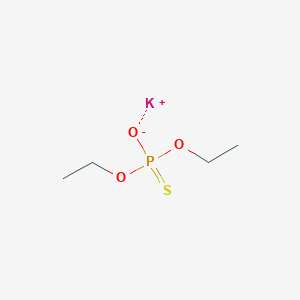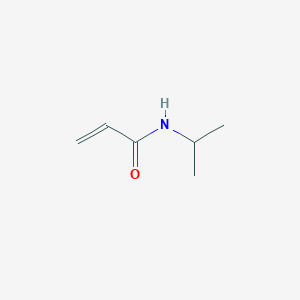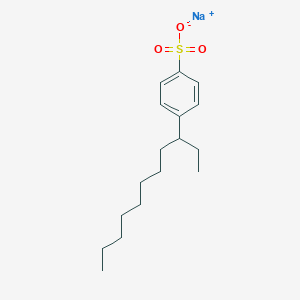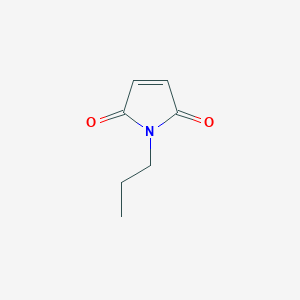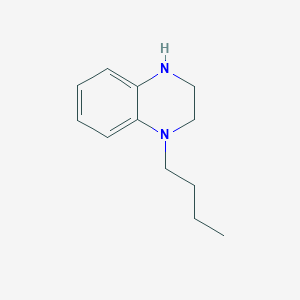
1-Butyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1,2,3,4-tetrahydroquinoxaline, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin receptor type A (ETA) antagonist that has been shown to have a range of biological effects.
Mécanisme D'action
1-Butyl-1,2,3,4-tetrahydroquinoxaline is a selective ETA antagonist, which means that it binds to and blocks the ETA receptor. The ETA receptor is one of two endothelin receptors, and it is primarily responsible for mediating the vasoconstrictive effects of endothelin-1 (ET-1). By blocking the ETA receptor, 1-Butyl-1,2,3,4-tetrahydroquinoxaline can prevent the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow.
Effets Biochimiques Et Physiologiques
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, 1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have anti-inflammatory effects and can reduce oxidative stress. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline in lab experiments is that it is a selective ETA antagonist, which means that it can be used to specifically block the ETA receptor without affecting the other endothelin receptors. This allows researchers to study the specific effects of ETA receptor blockade. However, one of the limitations of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline is that it is a peptide and may be subject to degradation in vivo. Additionally, the effects of 1-Butyl-1,2,3,4-tetrahydroquinoxaline may be influenced by factors such as the dose and route of administration.
Orientations Futures
There are several future directions for research on 1-Butyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is the potential therapeutic applications of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cardiovascular disease. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension, and further research is needed to determine if these effects can be translated to humans. Another area of interest is the potential use of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cancer therapy. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can have anti-proliferative effects in cancer cells, and further research is needed to determine if 1-Butyl-1,2,3,4-tetrahydroquinoxaline can be used as a cancer therapy.
Méthodes De Synthèse
1-Butyl-1,2,3,4-tetrahydroquinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves coupling the amino acid building blocks in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed using analytical HPLC and mass spectrometry.
Applications De Recherche Scientifique
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
Propriétés
Numéro CAS |
105105-31-5 |
|---|---|
Nom du produit |
1-Butyl-1,2,3,4-tetrahydroquinoxaline |
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
Clé InChI |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
SMILES canonique |
CCCCN1CCNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



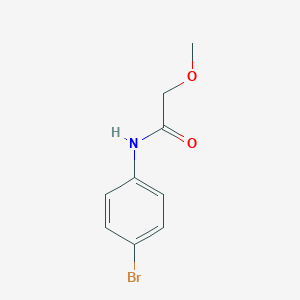
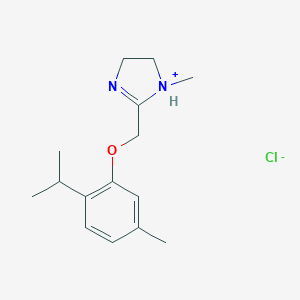
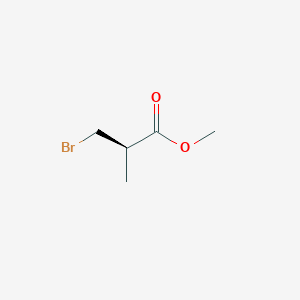
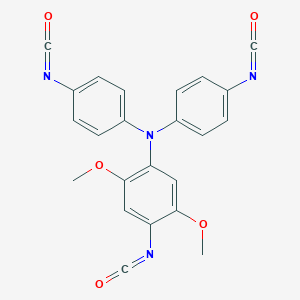
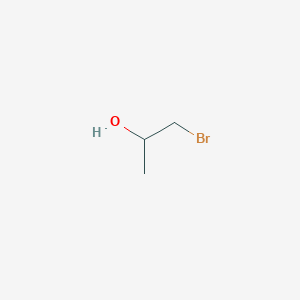
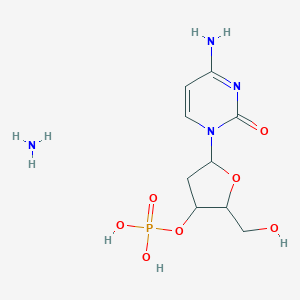
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
